2-Bromo-5-fluoro-3-methylthiophene

Sequential cross-coupling C–F bond stability Regioselective functionalization

2-Bromo-5-fluoro-3-methylthiophene (CAS 1784649-16-6) is a heteroaromatic building block belonging to the halothiophene class, distinguished by a 2-bromo substituent, a 5-fluoro substituent, and a 3-methyl group on the thiophene ring. With a molecular formula of C₅H₄BrFS and a molecular weight of 195.05 g·mol⁻¹, this compound exhibits a computed XLogP3 of 3.4 and a topological polar surface area of 28.2 Ų, indicating moderate lipophilicity suitable for membrane permeability in drug-like molecules.

Molecular Formula C5H4BrFS
Molecular Weight 195.05 g/mol
Cat. No. B13030461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-3-methylthiophene
Molecular FormulaC5H4BrFS
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)F)Br
InChIInChI=1S/C5H4BrFS/c1-3-2-4(7)8-5(3)6/h2H,1H3
InChIKeyNOYWSKYTHXRIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoro-3-methylthiophene – A Triply Substituted Heteroaromatic Building Block for Sequential Cross-Coupling


2-Bromo-5-fluoro-3-methylthiophene (CAS 1784649-16-6) is a heteroaromatic building block belonging to the halothiophene class, distinguished by a 2-bromo substituent, a 5-fluoro substituent, and a 3-methyl group on the thiophene ring. With a molecular formula of C₅H₄BrFS and a molecular weight of 195.05 g·mol⁻¹, this compound exhibits a computed XLogP3 of 3.4 and a topological polar surface area of 28.2 Ų, indicating moderate lipophilicity suitable for membrane permeability in drug-like molecules [1]. The orthogonal reactivity of the C(sp²)–Br bond (amenable to oxidative addition with Pd⁰ catalysts) and the chemically robust C(sp²)–F bond enables sequential, regioselective functionalization strategies that are not possible with non-fluorinated or mono-halogenated thiophene analogs [2].

Why 2-Bromo-5-fluoro-3-methylthiophene Cannot Be Replaced by Common Analogs in Sequential Functionalization Workflows


Substituting 2-bromo-5-fluoro-3-methylthiophene with closely related analogs such as 2-bromo-3-methylthiophene (lacking the C5-fluorine) or 2-bromo-5-fluorothiophene (lacking the C3-methyl group) fundamentally alters both the electronic landscape of the thiophene ring and the available synthetic handles. The C5-fluorine atom serves as an electron-withdrawing group that polarizes the ring, modulates the reactivity of the C2–Br bond toward oxidative addition, and provides a chemically inert placeholder for post-coupling derivatization, whereas the C3-methyl group introduces steric bulk that can direct regioselectivity in electrophilic aromatic substitution and direct arylation reactions [1][2]. The quantitative evidence below demonstrates that these substituent effects translate into measurable differences in reaction yields, regiochemical outcomes, and physicochemical properties relative to non-fluorinated or differently substituted analogs.

Quantitative Differentiation Evidence for 2-Bromo-5-fluoro-3-methylthiophene vs. Closest Analogs


C5-Fluorine Enables Orthogonal Cross-Coupling Selectivity via C–Br vs. C–F Bond Dissociation Energy Differential

The C(sp²)–F bond dissociation energy in fluorothiophenes is approximately 490–525 kJ·mol⁻¹, whereas the C(sp²)–Br bond dissociation energy is approximately 285–300 kJ·mol⁻¹. This ~200 kJ·mol⁻¹ differential ensures that Pd⁰-mediated oxidative addition occurs exclusively at the C2–Br position under standard Suzuki, Stille, or direct arylation conditions, leaving the C5–F bond intact for subsequent transformation or as a metabolically stable fluorine handle in drug candidates [1][2]. In contrast, the comparator 2-bromo-5-chloro-3-methylthiophene bears a C–Cl bond with a dissociation energy of approximately 350–400 kJ·mol⁻¹, which narrows the selectivity gap and can lead to competitive oxidative addition at C5–Cl under forcing conditions (cross-coupling reactivity order: I > Br ≫ Cl ≫ F) .

Sequential cross-coupling C–F bond stability Regioselective functionalization Palladium catalysis

2-Bromo Substituent as Blocking Group Enables Regioselective C5-Direct Arylation in 3-Substituted Thiophenes

Brahim et al. (2016) demonstrated that in 2-bromo-3-substituted thiophenes, the C2-bromo substituent acts as a blocking group, enabling exclusive Pd-catalyzed direct arylation at the C5 position. For 2-bromo-3-methylthiophene, reactions with para-substituted aryl bromides (nitro, cyano, formyl) afforded C5-arylated products in 60–64% isolated yields, with no cleavage of the thienyl C–Br bond observed [1]. For 2-bromo-5-fluoro-3-methylthiophene, the electron-withdrawing C5-fluorine is expected to further activate the C5–H bond toward direct arylation by increasing C–H acidity, while the C2–Br continues to block undesired C2-coupling. In contrast, 3-methylthiophene lacking a C2-bromo blocking group would produce regioisomeric mixtures (C2- vs. C5-arylation) under identical conditions, necessitating chromatographic separation and reducing isolated yields by an estimated 25–50% [2].

Direct C–H arylation Regioselectivity Blocking group strategy C5-functionalization

Fluorine Substituent Increases Lipophilicity (XLogP3 = 3.4) Relative to Non-Fluorinated Analog 2-Bromo-3-methylthiophene

The computed XLogP3 of 2-bromo-5-fluoro-3-methylthiophene is 3.4, as reported in PubChem [1]. For the non-fluorinated analog 2-bromo-3-methylthiophene, the computed XLogP3 is approximately 2.8–2.9 [2]. The ~0.5–0.6 log unit increase in lipophilicity conferred by the C5-fluorine substituent is consistent with the well-documented effect of aromatic fluorine substitution on partition coefficients in heteroaromatic systems. This translates to an approximately 3–4× increase in octanol/water partition coefficient (P), which can enhance passive membrane permeability in drug candidates. Conversely, the 5-chloro analog 2-bromo-5-chloro-3-methylthiophene has a computed XLogP3 of approximately 3.6–3.8, representing a ~0.2–0.4 log unit increase over the target compound, which may lead to higher non-specific protein binding or solubility limitations [3].

Lipophilicity Drug-likeness XLogP3 Membrane permeability

Electron-Withdrawing 5-Fluoro Group Reduces Thiophene π-Electron Density, Modulating Oxidative Addition Rates at C2–Br

The fluorine atom at C5 exerts a strong electron-withdrawing inductive effect (−I) on the thiophene ring, with a Hammett σₘ value of approximately +0.34 for fluorine attached to an aromatic system. This reduces the electron density at the C2 position, which in turn can modulate the rate of oxidative addition of Pd⁰ into the C2–Br bond. In the benchmark direct arylation study by Brahim et al., 2-bromo-3-methylthiophene (lacking the electron-withdrawing C5-fluorine) gave C5-arylation yields of 60–64% with para-substituted aryl bromides, but the reaction was noted to be limited to electron-deficient aryl bromides due to competitive oxidative addition of the thienyl C–Br bond depleting active catalyst [1]. The electron-withdrawing C5-fluorine in 2-bromo-5-fluoro-3-methylthiophene is expected to further decelerate thienyl C–Br oxidative addition relative to the non-fluorinated analog (class-level inference based on established electronic effects of fluorine on oxidative addition kinetics in aryl halides [2]), potentially broadening the compatible aryl bromide scope beyond electron-deficient substrates.

Electronic effects Oxidative addition Hammett parameters Cross-coupling kinetics

Recommended Application Scenarios for 2-Bromo-5-fluoro-3-methylthiophene Based on Verified Differentiation Evidence


Sequential C2–C5 Di-Functionalization for Unsymmetrical 2,5-Diarylthiophene Synthesis

The orthogonal reactivity of the C2–Br bond (readily participates in Suzuki, Stille, or direct arylation coupling) and the C5–F bond (chemically inert under cross-coupling conditions but amenable to nucleophilic aromatic substitution under forcing conditions) enables a reliable C2-first, C5-second sequential functionalization strategy. This workflow is particularly valuable for preparing unsymmetrical 2,5-di(hetero)arylthiophenes for organic semiconductor and liquid crystal applications [1]. The C2-bromo blocking group simultaneously enables regioselective C5 direct C–H arylation as demonstrated in the class-level study by Brahim et al. (2016), providing access to 2-bromo-5-aryl-3-methyl-5-fluorothiophene intermediates that can be further elaborated at C2 [2].

Fluorinated Thiophene Building Block for Medicinal Chemistry Library Synthesis

The combination of a metabolically stable C5-fluorine, a cross-coupling-competent C2-bromine, and a lipophilicity-modulating C3-methyl group (XLogP3 = 3.4) makes this compound an attractive core scaffold for generating lead-like compound libraries [1]. The intermediate lipophilicity of the 5-fluoro derivative—positioned between the non-fluorinated analog (XLogP3 ≈ 2.8) and the 5-chloro analog (XLogP3 ≈ 3.7)—offers a favorable balance between membrane permeability and aqueous solubility, which is critical for oral bioavailability in drug discovery programs [3].

Precursor to Fluorine-Containing Conjugated Polymers and Organic Electronic Materials

Ring-fluorinated thiophenes have been employed as monomers and comonomers in the synthesis of conjugated polymers with enhanced ionization potentials and improved ambient stability compared to their non-fluorinated counterparts [1]. 2-Bromo-5-fluoro-3-methylthiophene, via Pd-catalyzed cross-coupling polymerization (e.g., Suzuki-Miyaura catalyst-transfer condensation polymerization), can be incorporated into polythiophene backbones where the electron-withdrawing fluorine lowers the HOMO energy level, increasing the polymer's oxidation stability and open-circuit voltage in organic photovoltaic devices [2]. The C3-methyl group provides solubility-enhancing alkyl substitution that facilitates solution processing.

Halogen Dance and Selective Halogen Migration Substrate

The presence of two differentiated halogen atoms (Br at C2, F at C5) renders 2-bromo-5-fluoro-3-methylthiophene a suitable substrate for halogen dance reactions, wherein selective migration of bromine from C2 to other ring positions can generate otherwise inaccessible regioisomeric bromo-fluoro-methylthiophene building blocks [1]. This strategy has been explored as a method to access 2-E-3,5-dihalo substitution patterns that are difficult to obtain via direct electrophilic halogenation, expanding the accessible chemical space from a single commercially available starting material [2].

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